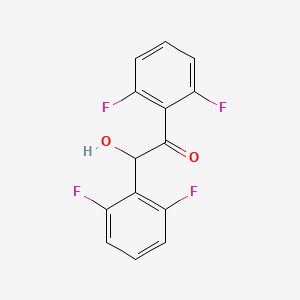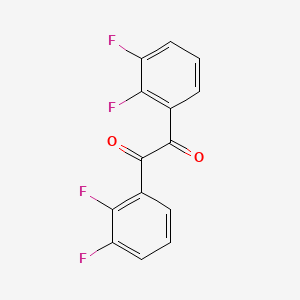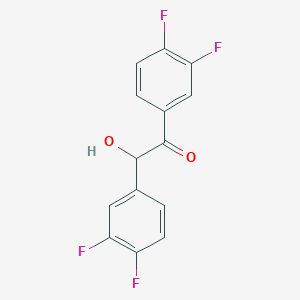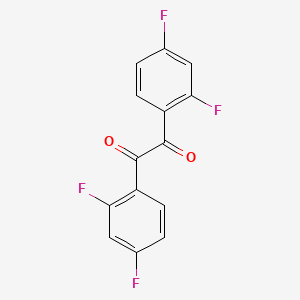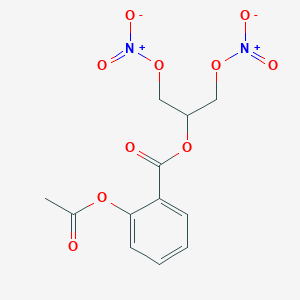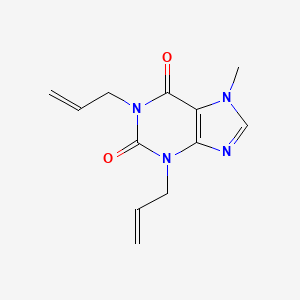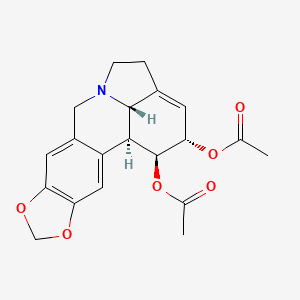
1,2-Diacetoxylycorine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diacetoxylycorine is a derivative of lycorine, an alkaloid found in the Amaryllidaceae family of plants. This compound has garnered interest due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties . Its unique structure and bioactivity make it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diacetoxylycorine can be synthesized through the acetylation of lycorine. The process involves reacting lycorine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diacetoxylycorine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of lycorine or partially reduced intermediates.
Substitution: Formation of substituted lycorine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Industry: Potential use in developing pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,2-Diacetoxylycorine involves its interaction with molecular targets and pathways. It has been shown to induce apoptosis and autophagy in cancer cells by modulating the TCRP1/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
1,2-Diacetoxylycorine is compared with other similar compounds such as:
Lycorine: The parent compound, known for its broad spectrum of biological activities.
Gedunin: Another plant-derived compound with antimalarial and anticancer properties.
Narciclasine: A related Amaryllidaceae alkaloid with potent anticancer activity.
Uniqueness: this compound stands out due to its dual acetoxy groups, which enhance its solubility and bioavailability compared to lycorine. This structural modification potentially increases its efficacy in biological systems.
References
Propriétés
Formule moléculaire |
C20H21NO6 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
[(1S,17S,18S,19S)-18-acetyloxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-17-yl] acetate |
InChI |
InChI=1S/C20H21NO6/c1-10(22)26-17-5-12-3-4-21-8-13-6-15-16(25-9-24-15)7-14(13)18(19(12)21)20(17)27-11(2)23/h5-7,17-20H,3-4,8-9H2,1-2H3/t17-,18-,19+,20+/m0/s1 |
Clé InChI |
LMZHAKUXAHOCST-VNTMZGSJSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |
SMILES canonique |
CC(=O)OC1C=C2CCN3C2C(C1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



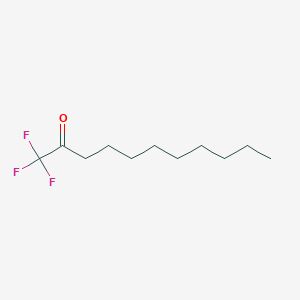
![3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane](/img/structure/B10839732.png)
